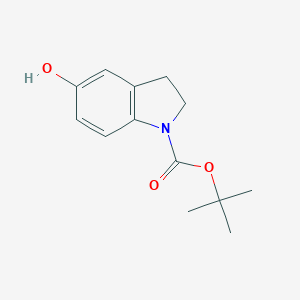

N-Boc-5-Hydroxyindoline

Vue d'ensemble

Description

N-Boc-5-Hydroxyindoline, also known as tert-Butyl 5-hydroxy-1H-indole-1-carboxylate, is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.279 g/mol . This compound is a derivative of indoline, a bicyclic heterocycle that is structurally related to indole. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Boc-5-Hydroxyindoline can be synthesized through various synthetic routes. One common method involves the protection of the hydroxyl group of 5-hydroxyindoline with a tert-butoxycarbonyl (Boc) group. This protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions . The reaction is carried out at room temperature, and the product is purified using standard chromatographic techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection strategies. The scalability of the reaction is facilitated by the availability of reagents and the relatively mild reaction conditions required for Boc protection.

Analyse Des Réactions Chimiques

Types of Reactions

N-Boc-5-Hydroxyindoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

Reduction: Sodium borohydride (NaBH4).

Substitution: Tosyl chloride (TsCl), triethylamine (TEA).

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Regeneration of the hydroxyl group.

Substitution: Formation of tosylated derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

N-Boc-5-hydroxyindoline serves as a crucial intermediate in the synthesis of more complex indole derivatives. Its unique structure allows for various chemical transformations, making it a valuable building block in organic synthesis. The Boc protection facilitates selective reactions, enhancing the yield of desired products while minimizing undesired byproducts.

Research indicates that this compound exhibits potential biological activities, including:

- Antiviral Properties : Studies have shown that derivatives of hydroxyindole can inhibit viral replication, suggesting a potential role in antiviral drug development.

- Anticancer Activity : Compounds derived from hydroxyindoles have been investigated for their ability to induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

- Anti-inflammatory Effects : The compound has been linked to modulating inflammatory pathways, which may be beneficial in treating inflammatory diseases.

Pharmacological Applications

This compound is explored for its potential use in drug development. Its ability to interact with biological targets such as L-type calcium channels suggests that it may influence gut motility and other physiological processes. This interaction is particularly relevant in the context of gastrointestinal disorders.

Industrial Applications

In industrial settings, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate allows for the efficient synthesis of various compounds utilized in medicinal chemistry.

Case Study 1: Gut Motility Modulation

A study published in PLOS Biology demonstrated that gut bacteria can metabolize dietary supplements like 5-hydroxytryptophan (5-HTP) into 5-hydroxyindole (5-HI), which significantly accelerates gut contractility via activation of L-type calcium channels located on colonic smooth muscle cells . This finding underscores the potential therapeutic applications of this compound derivatives in managing gastrointestinal motility disorders.

Case Study 2: Synthesis and Characterization

Research detailed in MDPI highlights synthetic routes for preparing this compound derivatives, emphasizing their application as radiolabeled probes for studying tryptophan metabolism . These probes are essential for preclinical evaluations and provide insights into metabolic pathways relevant to neurological conditions.

Case Study 3: Anticancer Potential

A publication on novel histamine receptor inverse agonists explored the anticancer properties of hydroxyindole derivatives . The study indicated that these compounds could serve as effective agents against obesity-related cancers, showcasing their dual role in metabolic regulation and cancer therapy.

Mécanisme D'action

The mechanism of action of N-Boc-5-Hydroxyindoline is primarily related to its ability to interact with various molecular targets and pathways. For example, derivatives of indoline, including this compound, have been shown to modulate enzyme activity and receptor binding through interactions with specific amino acid residues . These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and immune response .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Boc-5-Hydroxyindole: Similar in structure but lacks the hydrogenation of the indole ring.

5-Hydroxyindoline: Lacks the Boc protection group.

5-Hydroxyindole: Lacks both the Boc protection group and the hydrogenation of the indole ring.

Uniqueness

N-Boc-5-Hydroxyindoline is unique due to the presence of both the Boc protection group and the hydrogenated indoline ring. This combination provides enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Activité Biologique

N-Boc-5-hydroxyindoline is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an indoline derivative with a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom. The molecular formula is C12H15NO2, and its structure can be represented as follows:

Research indicates that 5-hydroxyindole (5-HI), a metabolite related to this compound, acts as a potent stimulant of intestinal motility. It achieves this by modulating L-type voltage-gated calcium channels (LTCCs) located on intestinal smooth muscle cells. This mechanism is crucial for understanding its potential therapeutic applications in gastrointestinal disorders such as constipation .

1. Gastrointestinal Motility

Studies have demonstrated that 5-HI enhances gut contractility through the activation of LTCCs. This effect has been observed in both in vitro and in vivo models:

- In Vivo Studies : Administration of 5-HI in rats significantly accelerated total gut transit time (TGTT) compared to controls. The concentration-response relationship indicated that higher doses of 5-HI led to more pronounced effects on gut motility .

- In Vitro Studies : Organ bath experiments using colonic tissues showed that 5-HI shifted the concentration-response curve for nifedipine (an LTCC blocker), suggesting that 5-HI enhances calcium influx through these channels, thereby promoting muscle contraction .

Table 1: Summary of Biological Activities

Case Studies

- Gastrointestinal Disorders : A study involving rats demonstrated that administration of 5-HI improved gut motility metrics, suggesting its potential use as a therapeutic agent for conditions like constipation .

- Cancer Research : Indole derivatives similar to this compound have been explored for their ability to inhibit cancer cell proliferation through various pathways, indicating a need for further studies on this specific compound's efficacy against tumors .

Propriétés

IUPAC Name |

tert-butyl 5-hydroxy-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h4-5,8,15H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEDNSDALWZCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443130 | |

| Record name | N-Boc-5-Hydroxyindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170147-76-9 | |

| Record name | N-Boc-5-Hydroxyindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.